REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4]2[N:5]([N:9]=[CH:10][CH:11]=2)[C:6](=O)[CH:7]=1.P(Cl)(Cl)([Cl:14])=O>C(Cl)Cl.CC(OC)(C)C>[Cl:14][C:6]1[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=[C:2]([NH2:1])[CH:7]=1 |f:2.3|
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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NC=1NC=2N(C(C1)=O)N=CC2
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Name
|
|
Quantity
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45 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
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DCM MTBE
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Quantity
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3 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl.CC(C)(C)OC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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at reflux overnight
|
Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residue is then dissolved in ice-water (25 mL)
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Type
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EXTRACTION
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Details
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The mixture is extracted with ethyl acetate (3×50 mL) after which the combined organic layers
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Type
|
WASH
|
Details
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are washed with brine (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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FILTRATION
|
Details
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filtered
|
Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude product which
|
Type
|
FILTRATION
|
Details
|
The resulting solid is then collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=2N1N=CC2)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |